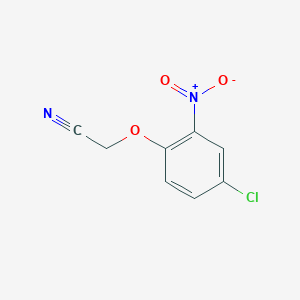
2-(4-Chloro-2-nitrophenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-nitrophenoxy)acetonitrile, also known as N-(4-chloro-2-nitrophenyl)-2-(cyanoacetylamino)benzamide, is a chemical compound widely used in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in various biological processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the covalent modification of the active site of serine proteases. This compound reacts with the serine residue in the active site of the enzyme, forming a stable covalent bond and inhibiting the enzyme activity. This mechanism of action is irreversible, making 2-(4-Chloro-2-nitrophenoxy)acetonitrile a potent and long-lasting inhibitor of serine proteases.
Biochemical and physiological effects:
The inhibition of serine proteases by 2-(4-Chloro-2-nitrophenoxy)acetonitrile has various biochemical and physiological effects. This compound has been shown to inhibit blood coagulation, reduce inflammation, and suppress tumor growth. It has also been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-2-nitrophenoxy)acetonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. It is also stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments. This compound is highly reactive and can form covalent bonds with other proteins and molecules, leading to non-specific effects. It is also toxic at high concentrations, limiting its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in scientific research. One direction is the development of more selective and potent inhibitors of serine proteases, which could lead to the discovery of novel therapeutic targets for various diseases. Another direction is the study of the role of serine proteases in the immune system and the development of immunomodulatory drugs that target these enzymes. Finally, the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in combination with other compounds could lead to the discovery of new drug combinations with enhanced efficacy and reduced toxicity.
Conclusion:
2-(4-Chloro-2-nitrophenoxy)acetonitrile is a potent inhibitor of serine proteases that has been extensively used in scientific research. This compound has various biochemical and physiological effects and has been used to study the role of serine proteases in various diseases. While there are advantages and limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the reaction of 4-chloro-2-nitrophenol with acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to obtain the final compound. This method is efficient and yields high purity products.
Applications De Recherche Scientifique
2-(4-Chloro-2-nitrophenoxy)acetonitrile has been extensively used in scientific research as a potent inhibitor of serine proteases. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer.
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMCYBYGKSJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

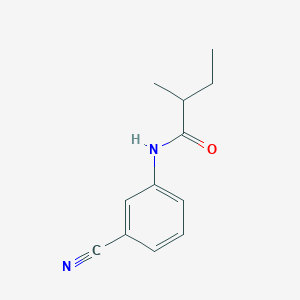
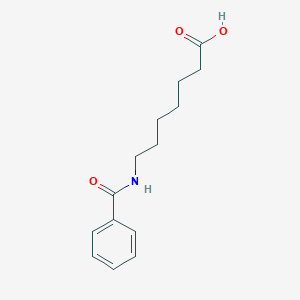
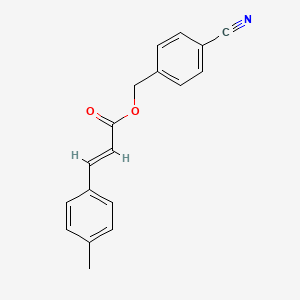
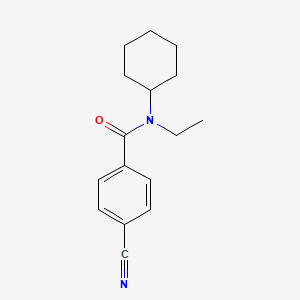

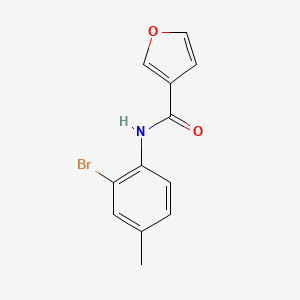
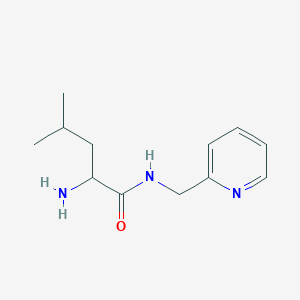
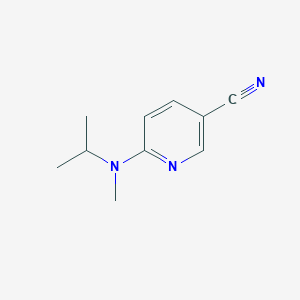
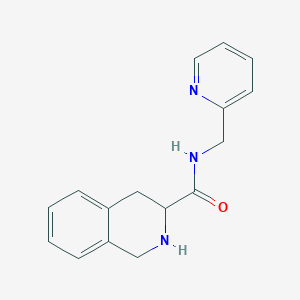
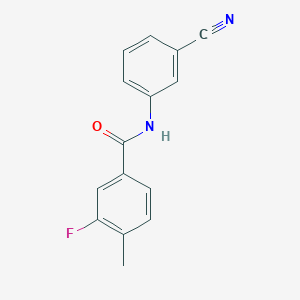
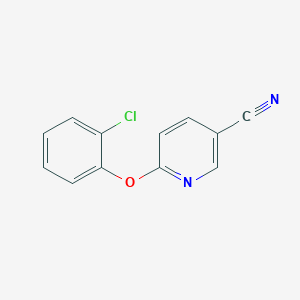
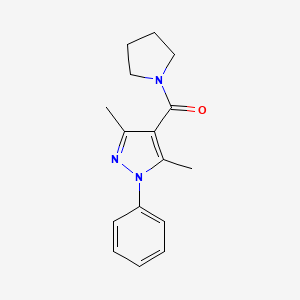
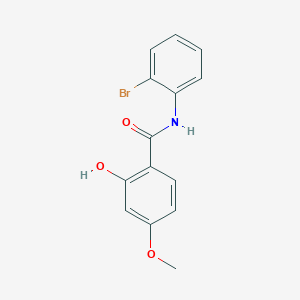
![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)